molecular formula C24H25ClN2O5S B5128025 2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(3-CHLORO-4-METHOXYPHENYL)ACETAMIDE

2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(3-CHLORO-4-METHOXYPHENYL)ACETAMIDE

Cat. No.: B5128025
M. Wt: 489.0 g/mol
InChI Key: BMTMQURSEHEJTB-UHFFFAOYSA-N
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Description

2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(3-CHLORO-4-METHOXYPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents

Properties

IUPAC Name

2-[benzyl-(4-methoxy-3-methylphenyl)sulfonylamino]-N-(3-chloro-4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O5S/c1-17-13-20(10-12-22(17)31-2)33(29,30)27(15-18-7-5-4-6-8-18)16-24(28)26-19-9-11-23(32-3)21(25)14-19/h4-14H,15-16H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTMQURSEHEJTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=CC(=C(C=C3)OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(3-CHLORO-4-METHOXYPHENYL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the sulfonamide group: This step involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide.

    Substitution reactions: Introduction of the benzyl, methoxy, and chloro groups through various substitution reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.

    Reduction: Reduction reactions could target the sulfonamide or acetamide groups.

    Substitution: Various substitution reactions can occur, especially involving the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications.

Biology

In biological research, sulfonamides are often studied for their antibacterial properties. This compound might be investigated for its potential to inhibit bacterial growth or other biological activities.

Medicine

Medicinal applications could include the development of new antibacterial agents or other therapeutic compounds. The presence of multiple functional groups allows for diverse interactions with biological targets.

Industry

In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for sulfonamide compounds typically involves the inhibition of bacterial enzymes, such as dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. This inhibition prevents the bacteria from synthesizing essential nutrients, leading to their death.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A well-known sulfonamide antibiotic.

    Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.

Uniqueness

The uniqueness of 2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(3-CHLORO-4-METHOXYPHENYL)ACETAMIDE lies in its specific functional groups and their arrangement, which may confer unique biological activities or chemical reactivity compared to other sulfonamides.

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